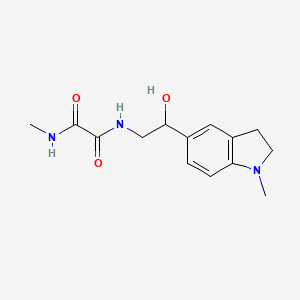
N1-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-N2-methyloxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-N2-methyloxalamide is a synthetic organic compound known for its potential applications in medicinal chemistry and biochemical research. This compound features a unique structure that includes an indoline moiety, a hydroxyethyl group, and an oxalamide linkage, making it a subject of interest for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-N2-methyloxalamide typically involves multiple steps:
-
Formation of the Indoline Derivative: : The starting material, 1-methylindoline, undergoes a reaction with an appropriate aldehyde to form the corresponding hydroxyethyl derivative. This step often requires a catalyst such as p-toluenesulfonic acid and is carried out under reflux conditions.
-
Oxalamide Formation: : The hydroxyethyl derivative is then reacted with oxalyl chloride in the presence of a base like triethylamine to form the oxalamide linkage. This reaction is typically performed in an inert atmosphere to prevent moisture interference.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-N2-methyloxalamide can undergo various chemical reactions, including:
-
Oxidation: : The hydroxyethyl group can be oxidized to form a carbonyl compound using oxidizing agents like potassium permanganate or chromium trioxide.
-
Reduction: : The oxalamide linkage can be reduced to form corresponding amines using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like bromine or nitronium ion in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted indoline derivatives.
Scientific Research Applications
N1-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-N2-methyloxalamide has several applications in scientific research:
-
Medicinal Chemistry: : It is investigated for its potential as a drug candidate due to its ability to interact with specific biological targets.
-
Biochemical Research: : Used as a probe to study enzyme mechanisms and protein-ligand interactions.
-
Industrial Applications: : Potential use in the synthesis of complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N1-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-N2-methyloxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl group and the indoline moiety play crucial roles in binding to the active site of the target, leading to inhibition or modulation of its activity. This interaction can affect various biochemical pathways, making the compound useful in therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- N1-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-N2-(pyridin-3-yl)oxalamide
- N1-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide
Uniqueness
N1-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-N2-methyloxalamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities towards biological targets, making it a valuable tool in drug discovery and biochemical research.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
N'-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]-N-methyloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3/c1-15-13(19)14(20)16-8-12(18)10-3-4-11-9(7-10)5-6-17(11)2/h3-4,7,12,18H,5-6,8H2,1-2H3,(H,15,19)(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHBGYLAZEMRTJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(=O)NCC(C1=CC2=C(C=C1)N(CC2)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
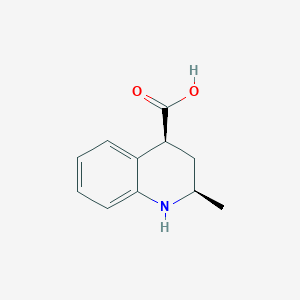
![1-[(4-chlorophenyl)methyl]-3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2600943.png)
![1-methyl-6-oxo-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2600946.png)
![N-[(6-Fluoro-2,4-dihydro-1,3-benzodioxin-8-YL)methyl]prop-2-enamide](/img/structure/B2600952.png)
![2,5,6-trimethyl-7-[2-(pyridin-2-yl)ethyl]-1H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-imine](/img/structure/B2600953.png)
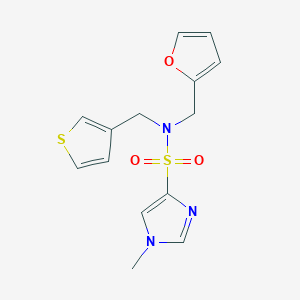
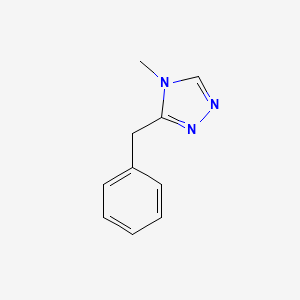
![2-[7-[(E)-but-2-enyl]-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetamide](/img/structure/B2600958.png)
![N-{3-[1-(4-fluorobenzenesulfonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2600959.png)
![1-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(4-fluorophenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2600960.png)
![N-[(1r,4r)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]oxolane-3-carboxamide](/img/structure/B2600961.png)
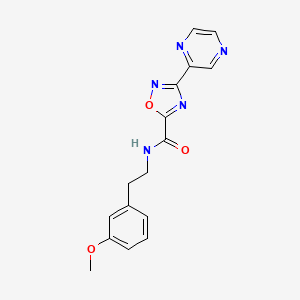
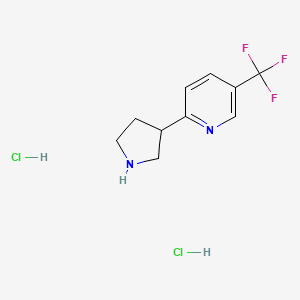
![N-(2,4-dimethylphenyl)-2-[1-(4-fluorophenyl)-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide](/img/structure/B2600965.png)
